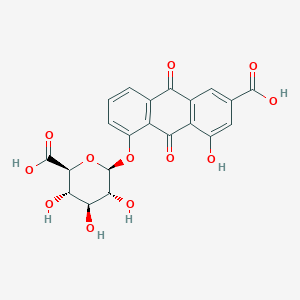

Rhein 8-beta-D-Glucuronide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIJYIRYSXMDQB-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221055 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70793-10-1 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs a protected glucuronyl donor, typically methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate), reacted with rhein under alkaline conditions. Key steps include:

-

Protection of Rhein : Selective protection of non-target hydroxyl groups using acetyl or benzyl groups.

-

Activation of Glucuronic Acid : The glucuronyl bromide donor is prepared under anhydrous conditions.

-

Coupling Reaction : Rhein’s 8-hydroxyl group attacks the anomeric carbon of the glucuronyl donor in the presence of silver oxide (Ag₂O) or silver triflate (AgOTf).

-

Deprotection : Acidic or basic hydrolysis removes acetyl groups, yielding the free glucuronide.

Yield : 15–30% (dependent on regioselectivity and purification).

Table 1: Key Parameters for Koenigs-Knorr Synthesis

| Parameter | Condition |

|---|---|

| Glucuronyl Donor | Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate bromide |

| Coupling Agent | Ag₂O (2.5 equiv) |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 48–72 hours |

| Temperature | 0–4°C (to minimize side reactions) |

Schmidt Trichloroacetimidate Method

This method improves regioselectivity using trichloroacetimidate glucuronyl donors. Rhein’s 8-hydroxyl group is activated via deprotonation with a mild base (e.g., DBU), followed by glycosylation.

Advantages :

-

Higher yields (35–45%) due to better donor stability.

Limitations :

-

Requires stringent moisture-free conditions.

-

High cost of imidate donors.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) for biocatalytic glucuronidation, offering superior regioselectivity and milder conditions.

Recombinant UGT Enzymes

Human UGT isoforms (e.g., UGT1A1, UGT1A8) expressed in insect or mammalian cell systems catalyze rhein glucuronidation.

Typical Protocol :

-

Reaction Mixture : Rhein (1 mM), UDP-glucuronic acid (5 mM), MgCl₂ (10 mM), and recombinant UGT in Tris-HCl buffer (pH 7.4).

-

Incubation : 37°C for 2–4 hours.

-

Termination : Addition of ice-cold acetonitrile.

Table 2: Enzymatic Synthesis Optimization

| Factor | Optimal Condition |

|---|---|

| pH | 7.0–7.8 |

| Temperature | 37°C |

| UDP-GlcA Concentration | 5–10 mM |

| Enzyme Source | UGT1A1-expressing HEK293 cells |

Whole-Cell Biocatalysis

Microbial systems (e.g., E. coli expressing UGTs) enable scalable production. Co-expression of UDP-glucose dehydrogenase enhances UDP-glucuronic acid supply, improving yields to 80%.

Purification and Isolation

Crude synthesis mixtures require purification to isolate this compound from unreacted rhein, isomers, and byproducts.

Solid-Phase Extraction (SPE)

Preparative HPLC

-

Column : C18 (250 × 21.2 mm, 5 µm).

-

Mobile Phase : Acetonitrile/0.1% aqueous formic acid (25:75).

-

Flow Rate : 10 mL/min.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Oxidation and Reduction: These reactions can occur in the presence of oxidizing or reducing agents, altering the chemical structure and activity of the compound.

Major Products Formed:

Hydrolysis: Produces Rhein and glucuronic acid.

Oxidation and Reduction: Leads to various oxidized or reduced forms of Rhein, which may have different biological activities.

Wissenschaftliche Forschungsanwendungen

Glycobiology

Rhein 8-beta-D-Glucuronide is extensively used in glycobiology to study glycan structures and their biological functions. It serves as a reagent in various enzymatic assays and carbohydrate chemistry studies .

Pharmacological Studies

Numerous studies have highlighted the pharmacological potential of this compound:

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling, which is crucial in various inflammatory diseases .

- Anticancer Activity: It has been demonstrated to induce apoptosis in cancer cell lines, including liver and breast cancer cells, by promoting reactive oxygen species (ROS) production and activating apoptotic pathways .

- Hepatoprotective Properties: The compound exhibits protective effects on liver cells against oxidative stress and inflammation, making it a candidate for treating liver diseases .

Biochemical Assays

In industrial applications, this compound is utilized in the development of biochemical assays and diagnostic tools due to its ability to interact with various cellular targets .

Case Studies

-

Liver Cancer Treatment:

In vitro studies showed that this compound induces apoptosis in HepG2 liver cancer cells by activating the JNK/Jun/Caspase-3 signaling pathway. The IC50 value for this effect was found to be approximately 77.97 μmol/L . -

Breast Cancer Inhibition:

A study indicated that this compound inhibits proliferation in MCF-7 breast cancer cells by inducing S-phase arrest and activating apoptotic pathways. The IC50 values for different breast cancer cell lines varied, showcasing its potential as a therapeutic agent . -

Anti-inflammatory Mechanism:

Research demonstrated that Rhein derivatives could significantly reduce inflammation markers in animal models of arthritis, highlighting the potential therapeutic applications of this compound in chronic inflammatory conditions .

Wirkmechanismus

Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Glucuronides

Anthraquinone vs. Flavonoid Glucuronides

- Rhein 8-beta-D-Glucuronide: Features an anthraquinone core with a glucuronide at position 8. This conjugation site impacts solubility and metabolic stability.

- Hypolaetin 8-O-beta-D-Glucuronide: A flavonoid glucuronide with a flavone backbone (5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl) and glucuronidation at position 8 (). Despite structural similarities in conjugation position, the anthraquinone core of Rhein confers distinct redox activity compared to the antioxidant properties of flavones.

- Oroxindin (Wogonin 7-O-beta-D-Glucuronide) : A flavone glucuronide with conjugation at position 5. Positional differences influence receptor binding and bioavailability ().

Non-Flavonoid Glucuronides

- Ceramide-beta-D-Glucuronide: A sphingolipid-glucuronide conjugate designed for colon-specific delivery. Hydrolysis by colonic beta-glucuronidase releases bioactive ceramide, suppressing aberrant crypt foci in colon carcinogenesis ().

- Retinoyl beta-Glucuronide: A vitamin A derivative where glucuronic acid is esterified to retinoic acid. This conjugate enhances stability and acts as a prodrug in dermatological applications ().

Table 1: Structural and Functional Comparison

This compound vs. Rhein

Rhein suppresses adipogenesis by inhibiting FTO-mediated m6A demethylation, leading to downregulation of adipogenic markers (e.g., PPARγ, FABP4) and mitotic pathways (). Glucuronidation likely reduces Rhein’s cytotoxicity while altering its pharmacokinetics. In contrast, this compound’s activity remains understudied, though glucuronides generally exhibit delayed clearance and enhanced plasma stability compared to aglycones.

Comparison with Ceramide-beta-D-Glucuronide

Ceramide-beta-D-Glucuronide acts as a prodrug, releasing ceramide in the colon via bacterial beta-glucuronidase. Ceramide induces apoptosis in transformed cells, reducing colonic proliferation and aberrant crypt foci by 75% in murine models (). Unlike Rhein’s glucuronide, this compound targets lipid signaling rather than RNA methylation.

Enzymatic Susceptibility

Scalability and Purity

- Glycyrrhetic Acid 3-O-mono-β-D-Glucuronide is synthesized via multienzyme systems with high regioselectivity ().

- Industrial-scale production of glucuronides often prioritizes enzymatic methods for sustainability and yield optimization.

Pharmacokinetic and Therapeutic Profiles

Bioavailability and Metabolism

Glucuronides generally exhibit:

Biologische Aktivität

Rhein 8-beta-D-glucuronide (R8G) is a glucuronide derivative of rhein, an anthraquinone compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of R8G, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its enhanced solubility and bioavailability compared to rhein itself. This compound is synthesized through the glycosylation of rhein with glucuronic acid, often using enzymatic methods involving uridine diphosphate glucuronic acid (UDP-GlcA) as a donor substrate.

Biological Activities

R8G exhibits a range of biological activities, including:

- Anti-cancer Properties : R8G has shown cytotoxic effects against various cancer cell lines, such as hepatocarcinoma. Its mechanism involves inducing apoptosis and inhibiting DNA repair mechanisms .

- Anti-inflammatory Effects : The compound suppresses the production of pro-inflammatory cytokines, including interleukin-1 beta and interleukin-6, contributing to its anti-inflammatory profile .

- Hepatoprotective Effects : R8G helps in reversing non-alcoholic fatty liver disease by lowering liver lipids and inflammation. It reduces the expression of pro-fibrotic signaling pathways, thereby protecting liver cells from damage .

- Nephroprotective Effects : In studies involving human mesangial cells, R8G has been shown to protect against high glucose-induced apoptosis by modulating the TGF-β1/Smad signaling pathway .

The mechanisms through which R8G exerts its biological effects are multifaceted:

- Induction of Apoptosis : R8G promotes apoptosis in cancer cells through various pathways, including ER stress and mitochondrial dysfunction. It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors like Bcl-2 .

- Modulation of Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This action helps in reducing inflammation and associated tissue damage .

- Interaction with Drug Metabolism Enzymes : R8G interacts with uridine diphosphate glucuronosyltransferases (UGTs), influencing drug metabolism and pharmacokinetics. This interaction is vital for understanding potential drug-drug interactions.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism of Action |

|---|---|---|

| Anti-cancer | Cytotoxicity against cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Suppression of cytokines | Inhibition of NF-kB pathway |

| Hepatoprotective | Reversal of fatty liver disease | Reduction of lipid accumulation |

| Nephroprotective | Protection from high glucose-induced damage | Modulation of TGF-β1/Smad pathway |

Case Study: Protection Against Diabetic Nephropathy

In a study investigating diabetic nephropathy, R8G was found to significantly reduce apoptosis in human mesangial cells exposed to high glucose levels. The treatment restored the expression levels of Bcl-2 while decreasing caspase-3 activity, indicating a protective effect against cellular damage induced by hyperglycemia .

Pharmacokinetics

The pharmacokinetic profile of R8G indicates that it is primarily absorbed in the intestines, with distribution observed in organs such as the liver, kidneys, and lungs. Its enhanced solubility compared to rhein allows for better absorption and bioavailability, making it a promising candidate for therapeutic applications .

Q & A

Q. What ethical considerations apply when studying this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.